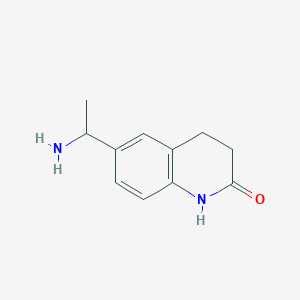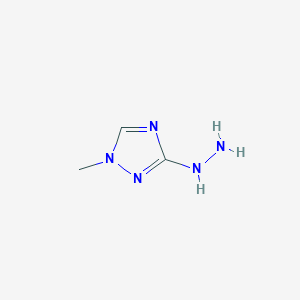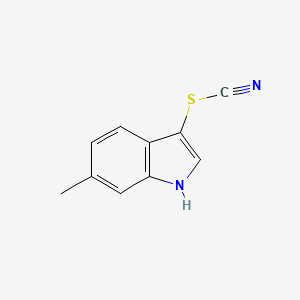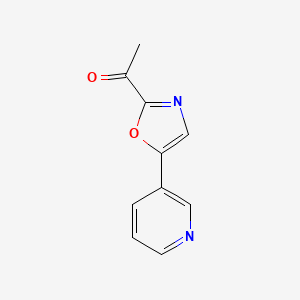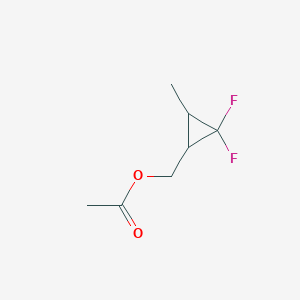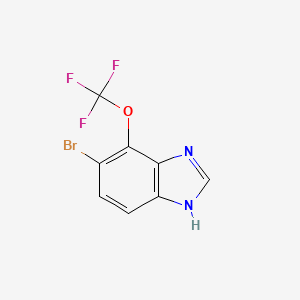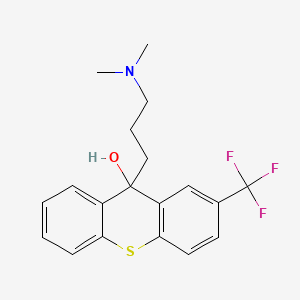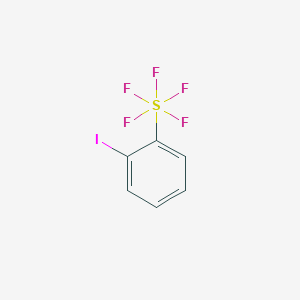
2-Iodophenylsulphur pentafluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodophenylsulphur pentafluoride is a chemical compound with the molecular formula C6H4I(SF5) It is a derivative of phenylsulphur pentafluoride, where an iodine atom is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodophenylsulphur pentafluoride can be synthesized through the reaction of phenylsulphur pentafluoride with iodine in the presence of a suitable catalyst. The reaction typically requires high temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors equipped with advanced temperature control systems. The process involves the continuous addition of reactants and careful monitoring of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Iodophenylsulphur pentafluoride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and amines can substitute the iodine atom.
Major Products Formed:
Oxidation: Formation of iodine-containing byproducts.
Reduction: Production of iodophenyl derivatives.
Substitution: Generation of various substituted phenylsulphur pentafluoride compounds.
Scientific Research Applications
2-Iodophenylsulphur pentafluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in the study of biological systems, particularly in the modification of biomolecules.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Iodophenylsulphur pentafluoride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its unique structure allows it to participate in various biochemical processes, making it a valuable tool in research.
Comparison with Similar Compounds
2-Iodophenylsulphur pentafluoride is unique compared to other similar compounds due to its specific structural features and reactivity. Some similar compounds include:
Phenylsulphur pentafluoride: Lacks the iodine atom, resulting in different reactivity.
2-Bromophenylsulphur pentafluoride: Similar structure but with a bromine atom instead of iodine.
2-Chlorophenylsulphur pentafluoride: Similar structure but with a chlorine atom instead of iodine.
These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C6H4F5IS |
|---|---|
Molecular Weight |
330.06 g/mol |
IUPAC Name |
pentafluoro-(2-iodophenyl)-λ6-sulfane |
InChI |
InChI=1S/C6H4F5IS/c7-13(8,9,10,11)6-4-2-1-3-5(6)12/h1-4H |
InChI Key |
FODHIMVBNIFHKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)S(F)(F)(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-[(2-aminoacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B15200651.png)
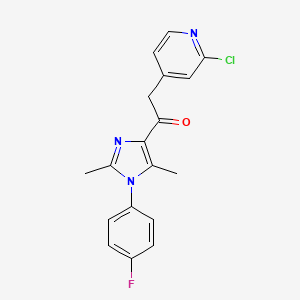

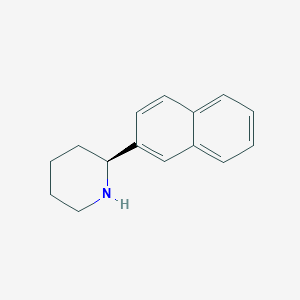
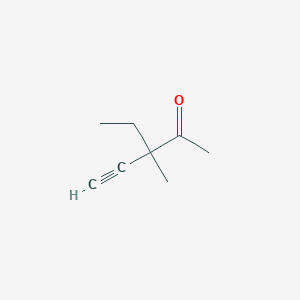
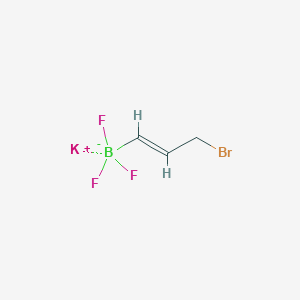
![6,7-dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-9-ol](/img/structure/B15200695.png)
